1-(1-cyclopropylethyl)-1H-pyrazol-5-amine

Description

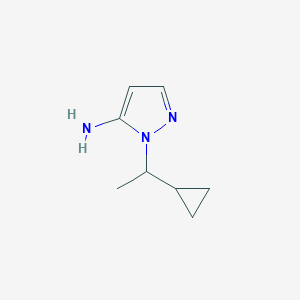

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-cyclopropylethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6(7-2-3-7)11-8(9)4-5-10-11/h4-7H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWXJQQUPZCXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396355 | |

| Record name | 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890591-87-4 | |

| Record name | 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1 Cyclopropylethyl 1h Pyrazol 5 Amine and Its Analogs

The construction of the pyrazole (B372694) core, particularly with the specific N-alkylation pattern seen in 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine, can be achieved through several synthetic routes. A traditional and widely used method is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a substituted hydrazine (B178648). nih.gov For the target compound, this would involve using 1-cyclopropylethyl hydrazine as the key reagent to install the desired substituent at the N1 position of the pyrazole ring.

Alternatively, synthesis can commence from a pre-formed pyrazole-5-amine core, which is then subjected to N1-alkylation. The reaction of pyrazol-5-amine with an alkylating agent like 1-bromo-1-cyclopropylethane in the presence of a base can yield the desired product. However, this approach can lead to moderate yields, often between 45-55%, due to potential side reactions, such as alkylation at the C5-amino group.

A more controlled, two-step approach involves the initial condensation of a cyclopropylethyl ketone with hydrazine to form a hydrazone intermediate. This is typically conducted under acidic conditions. Subsequent base-catalyzed cyclization of the hydrazone leads to the formation of the pyrazole ring.

Chemical Reactivity and Transformation of 1 1 Cyclopropylethyl 1h Pyrazol 5 Amine

Reactivity of the Primary Amine Functionality

The primary amine group at the C5 position of the pyrazole (B372694) ring is a key site of reactivity, primarily exhibiting nucleophilic character.

Nucleophilic Reactivity and Substitution Pathways

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in a variety of substitution reactions. This reactivity is fundamental to the derivatization of pyrazol-5-amines for various applications.

5-Aminopyrazoles are known to be polyfunctional compounds with three primary nucleophilic centers: the 5-NH2 group, the 1-NH group, and the 4-CH group. The general order of reactivity for these sites is 5-NH2 > 1-NH > 4-CH. nih.gov This inherent reactivity allows for selective transformations under controlled conditions.

For instance, the amine group can readily react with electrophiles such as acyl chlorides, sulfonyl chlorides, and isocyanates to form the corresponding amides, sulfonamides, and ureas, respectively. These reactions are standard procedures for modifying the properties of the parent compound. While direct experimental data on 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine is limited in this specific context, the general reactivity of 5-aminopyrazoles suggests that it would undergo these transformations.

Furthermore, the primary amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases or imines. These reactions are often reversible and can be catalyzed by either acid or base.

Transformations Involving the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle that can undergo a range of transformations, including electrophilic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring is susceptible to electrophilic attack, with the C4 position being the most common site of substitution due to the directing effects of the ring nitrogen atoms and the activating nature of the C5-amine group.

A notable example is the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS, where X = Cl, Br, I). dntb.gov.ua These reactions proceed under mild, metal-free conditions to afford 4-halogenated pyrazole derivatives in moderate to excellent yields. dntb.gov.ua For instance, treatment of 3-aryl-1H-pyrazol-5-amines with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) at room temperature leads to the corresponding 4-iodo and 4-bromo derivatives. beilstein-archives.org A gram-scale synthesis of 4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine has been demonstrated using this methodology. beilstein-archives.org

Similarly, chlorination can be achieved using N-chlorosuccinimide (NCS), although it may require slightly modified conditions for optimal yields. beilstein-archives.org The mechanism is believed to involve the dual role of DMSO as both a solvent and a catalyst. beilstein-archives.org This method's broad substrate scope suggests its applicability to this compound. dntb.gov.ua

Oxidative Dehydrogenative Couplings and Mechanisms

Recent research has highlighted the utility of oxidative dehydrogenative coupling reactions of pyrazol-5-amines for the synthesis of complex heterocyclic structures. These reactions can lead to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

One significant transformation is the selective synthesis of azopyrrole derivatives from pyrazol-5-amines. nih.govnih.govacs.org This can be achieved through two distinct pathways. The first involves a reaction that simultaneously installs a C-I and an N-N bond through iodination and oxidation. nih.govnih.govacs.org For example, the reaction of a pyrazol-5-amine with iodine and an oxidant like tert-butyl hydroperoxide (TBHP) can yield iodo-substituted azopyrroles. nih.gov The scope of this reaction includes pyrazol-5-amines with various N-tethered substituents, including cyclopropyl (B3062369) groups, affording the corresponding heteroaryl azo compounds in moderate to good yields. nih.gov

The second pathway involves a copper-catalyzed oxidative coupling process that directly converts pyrazol-5-amines into azopyrroles. nih.govnih.govacs.org Optimization of reaction conditions is crucial for achieving high yields in these transformations. For the iodination/oxidation pathway, a study found that using 1.1 equivalents of iodine in ethanol (B145695) at 50°C provided an 86% yield of the desired product. acs.org

| Entry | Iodine (equiv) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.1 | Toluene | 40 | Trace |

| 2 | 1.1 | CHCl3 | 40 | 38 |

| 3 | 1.1 | DMF | 40 | 22 |

| 4 | 1.1 | CH2Cl2 | Reflux | 46 |

| 5 | 1.1 | EtOH | 40 | 67 |

| 6 | 1.1 | 1.1 | rt | 42 |

| 7 | 1.1 | EtOH | 50 | 86 |

| 8 | 1.1 | EtOH | 60 | 79 |

Cycloaddition and Annulation Reactions of Pyrazol-5-amines

Pyrazol-5-amines are valuable precursors for the synthesis of fused heterocyclic systems through cycloaddition and annulation reactions. These reactions leverage the nucleophilic character of the amine group and the C4 position of the pyrazole ring.

A notable example is the domino reaction of pyrazol-5-amines with arylglyoxals, which can selectively produce pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. nih.govscite.ai The specific product formed is dependent on the substituents on the pyrazol-5-amine ring, highlighting the role of steric and electronic factors in directing the reaction pathway. nih.gov For instance, the presence of a cyclopropyl group at the 3-position of the pyrazol-5-amine allows for successful participation in these reactions. nih.gov

Furthermore, pyrazol-5-amines can undergo [3+2] cycloaddition reactions. For example, the reaction of in situ generated nitrile imines with various dipolarophiles is a common method for synthesizing pyrazoline and pyrazole derivatives. researchgate.netrsc.org While direct examples with this compound are not explicitly detailed, the general reactivity of aminopyrazoles suggests their potential as components in such cycloadditions.

Reactivity of the Cyclopropylethyl Moiety

The cyclopropylethyl group attached to the N1 position of the pyrazole ring is generally considered to be relatively stable. The cyclopropyl ring itself is known to be resistant to many standard chemical transformations due to its high C-H bond dissociation energy, which makes it less susceptible to oxidative metabolism. hyphadiscovery.com

However, the cyclopropane (B1198618) ring can undergo ring-opening reactions under certain conditions, particularly when activated by adjacent electron-withdrawing or -donating groups. researchgate.net In the context of this compound, the pyrazole ring acts as an electron-withdrawing group, which could potentially activate the cyclopropane ring towards nucleophilic attack, although this is generally a less favored reaction pathway compared to reactions at the amine or the pyrazole ring itself. The stability of the cyclopropyl group is often a desirable feature in medicinal chemistry, as it can block metabolic hotspots and improve the pharmacokinetic profile of a drug molecule. hyphadiscovery.com

Investigating Reaction Mechanisms and Intermediates

The investigation of reaction mechanisms involving this compound provides valuable insights into its chemical transformations. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, plausible reaction pathways and intermediates can be inferred from the well-established chemistry of analogous 5-aminopyrazoles. Key reactions include cyclocondensation and N-alkylation, where the nature of the intermediates and the factors governing the reaction course are of significant interest.

Cyclocondensation Reactions and Imine Intermediates:

One of the most important reactions of 5-aminopyrazoles is their cyclocondensation with β-dicarbonyl compounds to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. The generally accepted mechanism for this transformation involves the initial formation of an imine intermediate.

The reaction of this compound with a β-dicarbonyl compound, for example, is proposed to proceed via the nucleophilic attack of the exocyclic amino group (at C5) on one of the carbonyl carbons of the dicarbonyl compound. This is followed by dehydration to form a reactive imine intermediate. Subsequent intramolecular cyclization occurs through the attack of the endocyclic N2-nitrogen of the pyrazole ring onto the second carbonyl group, leading to the formation of the fused pyrimidine (B1678525) ring after another dehydration step.

A plausible mechanistic pathway for the cyclocondensation of this compound with a generic β-diketone is outlined below:

Nucleophilic Attack: The lone pair of the C5-amino group attacks one of the carbonyl carbons of the β-diketone.

Formation of a Hemiaminal Intermediate: A tetrahedral hemiaminal intermediate is formed.

Dehydration to Imine: The hemiaminal intermediate loses a molecule of water to form a conjugated imine intermediate.

Intramolecular Cyclization: The endocyclic N2-nitrogen of the pyrazole ring attacks the remaining carbonyl carbon.

Formation of a Fused Hemiaminal: A second hemiaminal intermediate is formed within the newly fused ring system.

Final Dehydration: Elimination of a second water molecule yields the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) product.

Table 1: Proposed Intermediates in the Cyclocondensation of this compound with a β-Diketone

| Step | Intermediate | Description |

| 1 & 2 | Hemiaminal | Formed from the nucleophilic attack of the C5-amine on a carbonyl group. |

| 3 | Imine | Formed after the dehydration of the initial hemiaminal. This is a key reactive intermediate. |

| 4 & 5 | Fused Hemiaminal | Resulting from the intramolecular attack of the N2-nitrogen onto the second carbonyl group. |

| 6 | Pyrazolo[1,5-a]pyrimidine | The final, stable aromatic product after the second dehydration step. |

N-Alkylation and the Influence of Steric Hindrance:

The N-alkylation of pyrazoles can be a complex process, often yielding a mixture of regioisomers due to the presence of two reactive nitrogen atoms in the pyrazole ring. In the case of this compound, the N1 position is already substituted. Therefore, any further N-alkylation would likely occur at the exocyclic amino group or, less likely under typical conditions, at the N2 position, which would disrupt the aromaticity of the pyrazole ring.

The steric hindrance imposed by the bulky 1-cyclopropylethyl group at N1 is a critical factor that influences the regioselectivity of reactions involving the pyrazole ring. researchgate.net This steric bulk can shield the adjacent N2-nitrogen, making it less accessible to electrophiles. Consequently, reactions are more likely to occur at the more sterically accessible C5-amino group.

In reactions where the pyrazole ring itself acts as a nucleophile, such as in certain coupling reactions, the steric and electronic properties of the N1-substituent play a crucial role in determining the reaction's outcome. researchgate.net Electron-donating substituents on the pyrazole ring can increase its basicity and nucleophilicity. researchgate.net The 1-cyclopropylethyl group, being an alkyl group, is generally considered to be electron-donating through an inductive effect.

Under acidic conditions, N-alkylation of pyrazoles can proceed through a mechanism involving a carbocation intermediate. mdpi.com In such a scenario, the pyrazole nitrogen attacks the carbocation. For this compound, while the N1 is blocked, the exocyclic amine could still participate in such reactions.

Table 2: Factors Influencing the Reactivity of this compound

| Factor | Influence on Reactivity |

| Steric Hindrance | The bulky 1-cyclopropylethyl group at N1 sterically hinders the adjacent N2-nitrogen, directing reactions towards the more accessible C5-amino group. researchgate.net |

| Electronic Effects | The electron-donating nature of the 1-cyclopropylethyl group can increase the electron density of the pyrazole ring, potentially enhancing its nucleophilicity. researchgate.net |

| Reaction Conditions | The choice of acidic or basic conditions can significantly alter the reaction pathway, for example, by favoring the formation of specific intermediates like carbocations under acidic conditions. mdpi.com |

Derivatization Strategies for 1 1 Cyclopropylethyl 1h Pyrazol 5 Amine

Acylation and Amidation Reactions at the Amine Group

The primary amine at the C5 position of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine is a key site for functionalization through acylation and amidation reactions. These transformations are fundamental in drug discovery for introducing diverse substituents that can modulate biological activity and pharmacokinetic properties. mdpi.com

Acylation is typically achieved by reacting the aminopyrazole with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. Amidation with carboxylic acids is also a common strategy, generally requiring the use of peptide coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). rsc.org

A study on N-acylated 1H-pyrazol-5-amines demonstrated that these derivatives can act as covalent inhibitors of enzymes like thrombin. mdpi.com The nature of the acyl group, for instance, a pivaloyl versus a benzoyl moiety, can significantly influence the inhibitor's selectivity. mdpi.com While specific yields for the title compound are not extensively documented in the literature, the general methodologies are well-established for the aminopyrazole class.

Table 1: Representative Acylation and Amidation Reactions

| Reagent/Coupling Agent | Product Type | Typical Conditions |

|---|---|---|

| Acetyl Chloride | Acetamide | Pyridine, Dichloromethane (DCM), 0 °C to RT |

| Benzoyl Chloride | Benzamide | Triethylamine, DCM, 0 °C to RT |

| Acetic Anhydride | Acetamide | Pyridine, RT |

| Carboxylic Acid + DCC/DMAP | Amide | DCM, RT |

| Carboxylic Acid + BOP reagent | Amide | DMF, Base (e.g., DIPEA), RT |

This table presents generalized conditions based on standard organic synthesis protocols for aminopyrazoles.

Alkylation and Arylation Strategies

Modification of the amine group can also be achieved through alkylation and arylation, introducing new carbon-nitrogen bonds and expanding the structural diversity of the parent molecule.

Direct alkylation of the C5-amine can be challenging due to potential over-alkylation and competing N-alkylation at the pyrazole (B372694) ring. However, reductive amination provides a controlled method for introducing primary and secondary alkyl groups. This involves the condensation of the aminopyrazole with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride.

For arylation, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the state-of-the-art method. wikipedia.orgorganic-chemistry.org This reaction couples the aminopyrazole with aryl halides or triflates using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos, DavePhos). wikipedia.orgresearchgate.net The choice of ligand and base (commonly a strong, non-nucleophilic base like sodium tert-butoxide) is critical for achieving high yields. wikipedia.org Nickel-catalyzed aminations have also emerged as a more cost-effective alternative. nih.gov While these methods are broadly applicable, specific application to this compound would require optimization of reaction conditions.

Table 2: Representative Alkylation and Arylation Strategies

| Reaction Type | Reagents | Catalyst/Conditions | Product |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃, Dichloroethane (DCE) | N-Alkyl Amine |

| Buchwald-Hartwig Amination | Aryl Bromide/Chloride | Pd₂(dba)₃, Phosphine Ligand, NaOtBu | N-Aryl Amine |

| N1-Alkylation | 1-Bromo-1-cyclopropylethane | K₂CO₃, DMF | This compound |

| Mitsunobu Reaction | 1-Cyclopropylethanol | DEAD, PPh₃ | This compound |

Data for N1-Alkylation and Mitsunobu reaction sourced from . Other entries are generalized methods.

Halogenation of the Pyrazole Ring

Electrophilic halogenation provides a direct route to functionalize the pyrazole ring, typically at the C4 position, which is activated by the C5-amino group. The resulting 4-halopyrazoles are valuable intermediates for further transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds.

A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been successfully developed using N-halosuccinimides (NXS) as readily available and safer halogenating agents. beilstein-archives.org The reaction proceeds efficiently at room temperature using N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) in a solvent like dimethyl sulfoxide (B87167) (DMSO). beilstein-archives.orgdntb.gov.ua This metal-free protocol is high-yielding and has a broad substrate scope, making it applicable for the gram-scale synthesis of 4-halogenated pyrazole derivatives. beilstein-archives.org The application of this methodology to this compound would be expected to yield the corresponding 4-halo derivative selectively.

Table 3: Halogenation of the Pyrazole C4-Position

| Halogenating Agent (NXS) | Solvent | Temperature | Expected Product |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | DMSO | Room Temp. | 4-Iodo-1-(1-cyclopropylethyl)-1H-pyrazol-5-amine |

| N-Bromosuccinimide (NBS) | DMSO | Room Temp. | 4-Bromo-1-(1-cyclopropylethyl)-1H-pyrazol-5-amine |

| N-Chlorosuccinimide (NCS) | DMSO | Room Temp. | 4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazol-5-amine |

Conditions are based on established protocols for 3-aryl-1H-pyrazol-5-amines. beilstein-archives.org

Formation of Azo Derivatives through Oxidative Coupling

Azo compounds are characterized by the R−N=N−R′ functional group and have applications as dyes, indicators, and radical initiators. Pyrazole-containing azo compounds can be synthesized from this compound through oxidative coupling reactions.

Research has described novel oxidative dehydrogenative couplings of pyrazol-5-amines to selectively form highly functionalized heteroaromatic azo compounds. nih.govacs.orgnih.gov One strategy involves a copper-catalyzed process where the aminopyrazole undergoes direct oxidative coupling. nih.govacs.org Another powerful method simultaneously installs a C-I bond and an N-N bond through intermolecular iodination and oxidation, using molecular iodine (I₂) and an oxidant like tert-butyl hydroperoxide (TBHP). nih.govacs.orgnih.gov Studies have shown that varying the N-substituents on the pyrazole ring, including methyl and cyclopropyl (B3062369) groups, affords the corresponding heteroaryl azo compounds in moderate to good yields. nih.gov

Table 4: Synthesis of Azo Derivatives

| Reagent System | Catalyst | Product Type | Reference |

|---|---|---|---|

| I₂ / TBHP | - | Iodo-substituted Azopyrrole | nih.gov, acs.org |

| TBHP | CuI | Azopyrrole | nih.gov, acs.org |

Synthesis of Fused Heterocyclic Systems Utilizing the Pyrazole Core

The bifunctional nature of this compound, containing both an endocyclic nitrogen and an exocyclic amine, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These annulated structures are of great interest in medicinal chemistry as they often mimic the purine (B94841) core of nucleobases.

One of the most common fused systems is the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.gov It is typically synthesized via a cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound (or its synthetic equivalent), such as diethyl malonate, acetylacetone, or β-ketoesters. researchgate.netnih.gov The reaction proceeds by initial condensation at the exocyclic amine followed by intramolecular cyclization and dehydration.

Another important fused ring system is the isomeric pyrazolo[3,4-b]pyridine. Its synthesis often involves the reaction of a 5-aminopyrazole with 1,3-dicarbonyl compounds under acidic conditions (Friedländer annulation) or via the Gould-Jacobs reaction using reagents like diethyl 2-(ethoxymethylene)malonate. mdpi.comrsc.org The regioselectivity of these cyclizations can often be controlled by the specific reaction conditions and the nature of the substituents on the reactants. mdpi.com

Table 5: Synthesis of Fused Heterocycles

| Target Ring System | Reagent Class | Typical Conditions |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 1,3-Dicarbonyl Compound (e.g., Diethyl Malonate) | Base (e.g., Sodium Ethoxide) or Acid (e.g., Acetic Acid) |

| Pyrazolo[1,5-a]pyrimidine | Benzylidene Malononitrile (B47326) | Solvent-free, Microwave |

| Pyrazolo[3,4-b]pyridine | 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Acetic Acid, Reflux |

| Pyrazolo[3,4-b]pyridine | Diethyl 2-(ethoxymethylene)malonate | Thermal (Gould-Jacobs Reaction) |

| Pyrazolo[1,5-a]quinazoline | Alkynoates | Rh(III) Catalysis |

This table outlines general synthetic strategies for forming fused systems from 5-aminopyrazoles. mdpi.comnih.govevitachem.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine. Through the analysis of 1D (¹H and ¹³C) and 2D NMR spectra, a complete assignment of the proton and carbon skeletons can be achieved. While specific experimental data for this exact compound is not publicly available, the expected NMR spectral features can be predicted based on the analysis of closely related pyrazole (B372694) derivatives. nih.govmdpi.comacs.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons on the pyrazole ring typically appear as doublets in the aromatic region. The protons of the cyclopropyl (B3062369) group will resonate in the upfield region, and the ethyl and amine protons will have characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the pyrazole ring carbons are characteristic, with the carbon-bearing the amino group appearing at a distinct chemical shift. The carbons of the cyclopropylethyl substituent will also have predictable resonances. nih.govchemicalbook.com

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-3 | ~7.3-7.5 | d |

| Pyrazole H-4 | ~5.8-6.0 | d |

| -NH₂ | ~4.5-5.5 | br s |

| -CH(CH₃)- | ~3.8-4.2 | q |

| -CH(CH₃)- | ~1.3-1.5 | d |

| Cyclopropyl CH | ~0.8-1.2 | m |

| Cyclopropyl CH₂ | ~0.3-0.7 | m |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Pyrazole C-5 | ~150-155 |

| Pyrazole C-3 | ~138-142 |

| Pyrazole C-4 | ~95-100 |

| -CH(CH₃)- | ~55-60 |

| -CH(CH₃)- | ~18-22 |

| Cyclopropyl CH | ~10-15 |

| Cyclopropyl CH₂ | ~3-8 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₁₃N₃), the exact mass is 151.1109 Da. In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed at this m/z value, confirming the molecular formula. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. libretexts.orgmiamioh.eduresearchgate.netnist.gov The fragmentation of pyrazoles often involves the cleavage of the N-N bond and the loss of substituents from the ring. researchgate.net

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 152.1182 |

| [M+Na]⁺ | 174.1002 |

| [M]⁺ | 151.1109 |

Common fragmentation pathways for N-alkylated pyrazoles include the loss of the alkyl group and fragmentation of the pyrazole ring itself. The presence of the cyclopropylethyl group would likely lead to fragments corresponding to the loss of a cyclopropyl radical or an ethyl radical.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes the molecule's bonds to vibrate at specific frequencies. researchgate.netjocpr.comnist.govnist.gov

The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds of the alkyl and aromatic moieties, and the C=C and C=N bonds of the pyrazole ring. nih.govresearchgate.net

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (amine) | 3300-3500 | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=N (pyrazole ring) | 1580-1650 | Stretching |

| C=C (pyrazole ring) | 1450-1550 | Stretching |

| N-H (amine) | 1550-1650 | Bending |

| C-N | 1250-1350 | Stretching |

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography is a technique that can provide the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. To perform this analysis, a suitable single crystal of the compound is required. As of the current literature survey, no public X-ray crystal structure data for this compound has been reported. If a crystal structure were to be determined, it would definitively confirm the connectivity and stereochemistry of the molecule. nih.gov

Chromatographic Methods for Purification and Purity Determination (e.g., TLC, Column Chromatography, HPLC)

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. nih.govrsc.orgijcpa.innih.govsielc.com

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. rsc.org For a compound like this compound, a silica (B1680970) gel plate would typically be used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The separated spots can be visualized under UV light or by using a staining agent such as iodine. rsc.org

Column Chromatography: For the purification of larger quantities of the compound, column chromatography is the standard method. Silica gel is commonly used as the stationary phase, and the mobile phase is chosen based on the TLC analysis to achieve optimal separation of the desired product from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and the precise purity determination of the compound. A reversed-phase HPLC method, using a C18 column, is often suitable for pyrazole derivatives. ijcpa.innih.govsielc.com The mobile phase would typically be a gradient or isocratic mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. ijcpa.innih.gov

Computational Chemistry and Theoretical Studies on 1 1 Cyclopropylethyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely employed to model the electronic structure and predict various molecular properties of pyrazole (B372694) derivatives. eurasianjournals.com

DFT, particularly with hybrid functionals like B3LYP, is a popular choice for studying pyrazole systems due to its balance of computational cost and accuracy. nih.govnih.gov These calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. For 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine, this would involve determining the preferred orientation of the cyclopropylethyl group relative to the pyrazole ring.

Once the geometry is optimized, a variety of electronic properties can be calculated. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the amino group, while the LUMO is typically distributed over the pyrazole ring. researchgate.net

Other key properties derived from these calculations include:

Molecular Electrostatic Potential (MEP): This mapping reveals the charge distribution and helps predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom, offering insights into the molecule's polarity and intermolecular interactions.

The table below illustrates typical data obtained from DFT calculations for a related pyrazole derivative, showcasing the type of information that would be generated for this compound.

| Property | Calculated Value | Method/Basis Set | Reference Compound |

| Total Energy | Varies | B3LYP/6-311++G(d,p) | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one |

| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov |

| LUMO Energy | -1.5 eV | B3LYP/6-31G(d) | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov |

| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-31G(d) | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov |

| Dipole Moment | Varies | B3LYP/6-311++G(d,p) | Generic Pyrazole Derivative |

Exploration of Tautomeric Equilibria in Pyrazol-5-amines

Tautomerism is a critical phenomenon in heterocyclic chemistry, particularly for pyrazoles, as the different forms can exhibit distinct reactivity and biological activity. uj.edu.pl 5-aminopyrazoles can exist in multiple tautomeric forms, primarily the amino and imino forms, which differ in the position of a proton.

Computational methods, especially DFT, are instrumental in studying these equilibria. nih.govresearchgate.net By calculating the total electronic energies and Gibbs free energies of all possible tautomers, researchers can predict their relative stabilities and the equilibrium populations. researchgate.net For 3(5)-aminopyrazoles, calculations have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer, though this can be highly dependent on the nature and position of other substituents. researchgate.net

The stability of pyrazole tautomers is influenced by factors such as aromaticity and the electronic nature of substituents. uj.edu.pl Electron-donating groups tend to stabilize certain tautomeric forms over others. nih.gov Solvation effects are also crucial, and computational models can incorporate the influence of different solvents using continuum models (like PCM) or by including explicit solvent molecules in the calculations. nih.gov These studies have shown that water, for example, can lower the energy barriers for proton transfer between tautomers by forming hydrogen-bonded transition states. nih.gov

The general tautomeric forms for a substituted 5-aminopyrazole are depicted below, along with a table showing a representative energy difference calculated for a generic aminopyrazole.

| Tautomer | Structure | Relative Energy (kJ/mol) | Computational Method |

| 3-Aminopyrazole (B16455) |  | 0.0 | DFT(B3LYP)/6-311++G(d,p) researchgate.net |

| 5-Aminopyrazole |  | 10.7 | DFT(B3LYP)/6-311++G(d,p) researchgate.net |

Reaction Mechanism Studies and Transition State Analysis through Computational Modeling

Understanding the mechanisms of chemical reactions is key to optimizing synthetic routes and developing new transformations. Computational modeling allows for the detailed exploration of reaction pathways, including the identification of intermediates and transition states.

For the synthesis of pyrazole derivatives, common methods include [3+2] cycloaddition reactions and condensations of hydrazines with 1,3-dicarbonyl compounds or similar precursors. nih.govmdpi.commdpi.com DFT calculations can be used to model these reaction mechanisms. By mapping the potential energy surface, researchers can locate the transition state (the highest energy point along the reaction coordinate) and calculate the activation energy barrier. nih.govyoutube.com

Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and products. mdpi.com Such studies provide deep insights into the regioselectivity and stereoselectivity of reactions. For instance, in the [3+2] cycloaddition for pyrazole synthesis, computational analysis can explain why one regioisomer is formed preferentially over another by comparing the activation energies of the competing pathways. mdpi.comresearchgate.net

These computational studies are not limited to synthesis. They can also be applied to understand the dimerization of 5-aminopyrazoles or their reactions to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.gov

For this compound, MD simulations would be particularly useful for:

Intermolecular Interactions: By simulating the molecule in a solvent box (e.g., water), MD can reveal the specific hydrogen bonding patterns between the amine group and solvent molecules. nih.gov It can also model how the molecule interacts with other solutes or biological macromolecules like proteins, which is fundamental in drug design. nih.gov

The results from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provide measures of the stability and flexibility of the molecule and its complexes. nih.gov

Prediction of Structure-Reactivity Relationships and Selectivity

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity or biological activity. eurasianjournals.com This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies.

QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are often calculated computationally. nih.gov These properties, or "descriptors," can include electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume), and hydrophobic parameters (e.g., logP). For pyrazole derivatives, QSAR models have been developed to predict their activity as inhibitors of various enzymes, such as Epidermal Growth Factor Receptor (EGFR). nih.govijsdr.orgresearchgate.net

The electronic parameters obtained from DFT calculations are also direct predictors of reactivity. researchgate.net

Frontier Molecular Orbital Theory: The shapes and energies of the HOMO and LUMO can predict the sites and feasibility of electrophilic and nucleophilic attacks. Reactions are often favored at locations where the HOMO/LUMO lobes are largest.

Fukui Functions and Local Reactivity Indices: These DFT-based descriptors provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, helping to predict the regioselectivity of reactions. researchgate.net

By combining these computational approaches, a detailed and predictive understanding of the chemical and physical properties of this compound can be developed, guiding its synthesis and potential applications.

Applications in Advanced Organic Synthesis and Materials Science

1-(1-cyclopropylethyl)-1H-pyrazol-5-amine as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis is primarily derived from the reactivity of the 5-aminopyrazole scaffold. This heterocyclic system is characterized by multiple nucleophilic sites, which allows for a wide array of chemical transformations. The exocyclic amino group at the C5 position is highly reactive, readily participating in reactions with various electrophiles. Furthermore, the pyrazole (B372694) ring itself can undergo substitution reactions, offering additional avenues for molecular elaboration.

The N-cyclopropylethyl substituent, while not directly involved in most reactions, can influence the compound's reactivity and physical properties. The steric bulk of this group can direct the regioselectivity of certain reactions, and its lipophilicity can enhance solubility in organic solvents, which is a practical advantage in many synthetic procedures.

Key reactions involving the 5-aminopyrazole core that are applicable to this compound include:

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often a preliminary step in the synthesis of more complex molecules.

Schiff Base Formation: Condensation with aldehydes and ketones yields Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic compounds and can also be reduced to form secondary amines.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups, including halogens, cyano, and hydroxyl groups.

The versatility of 5-aminopyrazoles as synthetic building blocks is well-documented, and by extension, this compound is a valuable tool for the construction of a diverse range of organic molecules.

Precursors for Novel Heterocyclic Architectures with Diverse Functionalization

One of the most significant applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. The 5-aminopyrazole moiety can act as a binucleophile, reacting with 1,3-dielectrophiles to construct a second ring fused to the pyrazole core. This approach has been extensively used to prepare a variety of bicyclic and polycyclic heterocyclic compounds, many of which are of interest in medicinal chemistry and materials science.

Table 1: Fused Heterocyclic Systems Derived from 5-Aminopyrazoles

| Fused Heterocycle | Typical Reagents | Resulting Ring System |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | β-Diketones, α,β-Unsaturated Ketones | Pyridine (B92270) ring fused to pyrazole |

| Pyrazolo[1,5-a]pyrimidines | β-Diketones, β-Ketoesters | Pyrimidine (B1678525) ring fused to pyrazole |

| Pyrazolo[3,4-d]pyrimidines | Formamides, Urea derivatives | Pyrimidine ring fused to pyrazole |

| Pyrazolo[5,1-c] acs.orgrsc.orgacs.orgtriazines | Diazonium salts of aminopyrazoles coupled with active methylene (B1212753) compounds | Triazine ring fused to pyrazole |

The reaction of this compound with β-dicarbonyl compounds, for instance, can lead to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov The regioselectivity of this reaction can often be controlled by the reaction conditions. Similarly, multicomponent reactions involving an aldehyde, a malononitrile (B47326) derivative, and this compound can afford highly substituted pyrazolo[3,4-b]pyridines. beilstein-journals.org These fused systems provide a rigid scaffold that can be further functionalized to explore chemical space and develop molecules with specific properties. The cyclopropylethyl group in these structures can play a role in modulating their biological activity or material properties.

Integration into Complex Molecular Systems for Chemical Research

The ability to readily form fused heterocyclic systems makes this compound a valuable starting material for the synthesis of complex molecules for chemical research. The pyrazole core is a common motif in many biologically active compounds, and the ability to construct elaborate structures around this core is of great interest.

Furthermore, the reactivity of the 5-aminopyrazole scaffold allows for its incorporation into larger molecular assemblies through various coupling reactions. This enables the construction of intricate molecular architectures with potential applications in areas such as supramolecular chemistry and the development of molecular probes.

Potential Contributions to the Development of New Materials

While the primary applications of this compound are in synthetic and medicinal chemistry, its derivatives also have potential for use in materials science. Pyrazole-containing compounds have been investigated for a variety of material applications due to their unique electronic and photophysical properties.

Functional Dyes: Pyrazole derivatives have been utilized as scaffolds for the synthesis of azo dyes. nih.govbenthamscience.com The electronic properties of the pyrazole ring can be tuned by substitution, which in turn affects the color and photostability of the resulting dyes. Derivatives of this compound could be explored for the development of novel dyes with specific absorption and emission characteristics.

Liquid Crystals: Certain pyrazole derivatives have been shown to exhibit liquid crystalline properties. rsc.orgunl.ptekb.egiaea.orgekb.eg The rigid, planar structure of the pyrazole ring, combined with appropriate peripheral substituents, can promote the formation of mesophases. The introduction of the cyclopropylethyl group could influence the packing of the molecules and thus the liquid crystalline behavior.

Organic Electronics: Pyrazole-based materials are also being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netacs.orgarborpharmchem.com The electron-rich nature of the pyrazole ring makes it a suitable component for charge-transporting materials. The synthesis of polymers incorporating the this compound moiety could lead to new materials with interesting electronic properties. acs.orgmdpi.commdpi.com

Utilization in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules for high-throughput screening. cam.ac.uk The 5-aminopyrazole scaffold is an excellent starting point for DOS due to its multiple points of diversification. Starting from this compound, a library of compounds can be generated by varying the reactants in multicomponent reactions or by performing a series of parallel reactions to modify the core structure.

For example, a three-component reaction between this compound, a variety of aldehydes, and a source of active methylene compounds can rapidly generate a library of pyrazolo[3,4-b]pyridine derivatives with diversity at multiple positions. nih.govbeilstein-journals.org This approach allows for the efficient exploration of a large chemical space, which is crucial for the discovery of new compounds with desired biological or material properties. The solid-phase synthesis of pyrazole libraries has also been reported, which further enhances the efficiency of generating large numbers of compounds. mdpi.com

Future Research Directions and Outlook for 1 1 Cyclopropylethyl 1h Pyrazol 5 Amine

Development of Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine will likely prioritize green and efficient methodologies that minimize environmental impact and maximize resource utilization. While traditional methods for pyrazole (B372694) synthesis, such as the condensation of β-ketonitriles with hydrazines, are well-established, emerging strategies offer significant advantages in terms of sustainability. chim.it

Future research should focus on adapting green synthetic protocols for the preparation of this specific aminopyrazole. This includes the exploration of:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govuni.lu

Aqueous-Based Methods: Utilizing water as a solvent aligns with the principles of green chemistry by replacing hazardous organic solvents. thieme-connect.com The development of water-soluble catalysts could be key to this approach.

Catalyst-Free and Solvent-Free Reactions: Ball milling and other solid-state reaction techniques can offer highly efficient and environmentally benign pathways, eliminating the need for both solvents and catalysts.

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical and efficient. mdpi.com Designing an MCR for this compound would be a significant advancement.

The table below outlines potential sustainable synthetic approaches that could be investigated.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption | Optimization of reaction conditions (temperature, time, power) |

| Aqueous Synthesis | Environmentally benign, reduced toxicity | Development of water-tolerant catalysts and reaction conditions |

| Catalyst-Free Ball Milling | High efficiency, no solvent or catalyst waste | Investigation of mechanochemical activation and reaction kinetics |

| Multicomponent Reactions | High atom economy, operational simplicity | Design of novel MCRs involving a 1-cyclopropylethylhydrazine precursor |

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The aminopyrazole core of this compound is rich in chemical reactivity, offering numerous sites for functionalization. Future research will undoubtedly delve into uncovering novel reactivity patterns and developing catalytic transformations to access a diverse range of derivatives.

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling: The C-H bonds and the amino group of the pyrazole ring are amenable to functionalization via modern cross-coupling reactions. Investigating palladium, copper, or rhodium-catalyzed reactions could lead to the synthesis of novel arylated, alkylated, or acylated derivatives. chim.it

Directed C-H Functionalization: The N-cyclopropylethyl group could potentially act as a directing group, enabling regioselective functionalization of the pyrazole ring. This would provide a powerful tool for creating structurally complex molecules.

Catalytic Asymmetric Transformations: For applications where chirality is crucial, the development of catalytic asymmetric methods for the synthesis or derivatization of this compound will be paramount. This could involve asymmetric hydrogenation or other enantioselective transformations.

Exploration of Advanced Derivatization for Functional Material Design

The unique structural features of this compound make it an attractive building block for the design of advanced functional materials. The pyrazole ring is known for its coordination properties, while the amino group provides a handle for further chemical modification.

Future research in this area could focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can coordinate to metal ions, leading to the formation of coordination polymers or MOFs. The properties of these materials, such as porosity and catalytic activity, could be tuned by the choice of metal and the functionalization of the pyrazole ligand.

Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives have been investigated for their potential in OLEDs. The introduction of the cyclopropylethyl group could influence the photophysical properties of the resulting materials.

Liquid Crystals: The rigid pyrazole core, combined with appropriate peripheral substituents, could lead to the development of novel liquid crystalline materials.

The table below summarizes potential derivatization strategies and their applications in materials science.

| Derivatization Strategy | Target Material Class | Potential Application |

| Coordination with Metal Ions | Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing |

| Introduction of Chromophores | Organic Electronic Materials | Organic Light-Emitting Diodes (OLEDs) |

| Attachment of Mesogenic Units | Liquid Crystals | Displays, sensors |

Synergistic Approaches Combining Experimental and Computational Chemistry

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the discovery and development of new molecules and materials. For this compound, computational studies can provide invaluable insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Future research should leverage a synergistic approach:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure, spectroscopic properties, and reactivity of the molecule. eurasianjournals.comsci-hub.seresearchgate.netnih.gov This can help in understanding its reactivity patterns and in designing new reactions.

Molecular Docking Studies: If the compound is explored for biological applications, molecular docking can predict its binding affinity and mode of interaction with biological targets, aiding in the design of more potent derivatives. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, which is particularly relevant for understanding its behavior in solution or within a material. eurasianjournals.com

Predicted properties for this compound from computational methods are already available and can serve as a starting point for more in-depth studies. uni.lu

Emerging Roles in Interdisciplinary Chemical Research Fields

The versatile nature of the pyrazole scaffold suggests that this compound could find applications in a variety of interdisciplinary research fields. The presence of both a lipophilic cyclopropyl (B3062369) group and a polar amine group gives the molecule a unique physicochemical profile that could be advantageous for biological applications.

Potential interdisciplinary research directions include:

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The unique substitution pattern of this compound makes it a candidate for screening in various biological assays.

Agrochemicals: Pyrazoles are also a key component of many commercial fungicides and insecticides. nih.gov The development of novel agrochemicals is a continuous effort, and this compound could serve as a lead structure.

Chemical Biology: The amino group can be used to attach fluorescent probes or other reporter groups, allowing the molecule to be used as a tool to study biological processes.

The exploration of this compound in these interdisciplinary fields will require collaboration between synthetic chemists, biologists, and pharmacologists.

Q & A

Q. What are the common synthetic routes for 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves cyclization of hydrazine derivatives with cyclopropylethyl ketones. For example, a two-step approach may include:

- Step 1: Condensation of cyclopropylethyl ketone with hydrazine to form a hydrazone intermediate under acidic conditions (e.g., HCl/EtOH, 60–80°C, 4–6 hours).

- Step 2: Cyclization using catalytic bases like NaHCO₃ or K₂CO₃ in refluxing ethanol to form the pyrazole ring . Optimization strategies:

- Use gradient-freeze crystallization to isolate intermediates.

- Employ continuous flow reactors to enhance reaction efficiency and reduce side products .

Key characterization tools: NMR (¹H/¹³C) for regioselectivity confirmation, HPLC for purity assessment .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

- X-ray crystallography: Use SHELXL/SHELXS software for structure refinement. For example, single-crystal diffraction at 100 K with Mo-Kα radiation (λ = 0.71073 Å) can resolve bond angles and cyclopropyl group conformation .

- Spectroscopy:

- ¹H NMR: Look for characteristic signals (e.g., cyclopropyl CH₂ at δ 0.5–1.2 ppm, pyrazole NH₂ at δ 5.5–6.5 ppm).

- IR: Confirm NH₂ stretching (3250–3350 cm⁻¹) and pyrazole ring vibrations (1600–1650 cm⁻¹) .

Q. What are the typical reactivity profiles of pyrazole-5-amine derivatives under oxidative or reductive conditions?

Methodological Answer:

- Oxidation: Use KMnO₄ in acidic media (H₂SO₄/H₂O) to convert the amine group to a nitroso derivative. Monitor via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane 3:7) .

- Reduction: Catalytic hydrogenation (10% Pd/C, H₂ at 1 atm) reduces the pyrazole ring to a pyrazoline derivative. Confirm by loss of aromatic ¹H NMR signals .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reaction mechanisms of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites .

- Mechanistic Studies: Employ Gaussian 16 to model cyclization transition states. Compare activation energies (ΔG‡) for alternative pathways (e.g., concerted vs. stepwise mechanisms) . Example finding: The cyclopropyl group increases ring strain, lowering the activation barrier by ~5 kcal/mol compared to non-cyclopropyl analogs .

Q. What strategies resolve contradictions in biological activity data for pyrazole-5-amine derivatives?

Methodological Answer:

- Data Normalization: Account for assay variability (e.g., MIC values in antimicrobial studies) using positive controls (e.g., ciprofloxacin for bacteria) and replicate experiments (n ≥ 3) .

- Structure-Activity Relationship (SAR): Compare logP (HPLC-measured) and steric parameters (via molecular docking) to explain discrepancies. For example, bulky cyclopropyl groups may reduce membrane permeability despite in vitro potency .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during derivatization?

Methodological Answer:

- Directed C–H Activation: Use Pd(OAc)₂ with pivalic acid as a catalyst to functionalize the C3 position selectively.

- Protecting Groups: Temporarily protect the NH₂ group with Boc anhydride (di-tert-butyl dicarbonate) to direct electrophilic substitution to the C4 position . Validation: LC-MS to confirm product regiochemistry and HRMS for molecular formula verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.